molecular formula C17H11ClN2O5 B2699883 N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 73876-95-6

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2699883
CAS RN: 73876-95-6
M. Wt: 358.73
InChI Key: YPMHUEOXFONJSR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a chemical compound . The compound, C21H16ClN3O4, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .


Synthesis Analysis

A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane . Hirshfeld surface analysis was carried out to investigate the location of atoms with the potential to form hydrogen bonds and the numerical ratio of these interactions of the compound .


Chemical Reactions Analysis

The compound was synthesized using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Physical And Chemical Properties Analysis

The compound, C21H16ClN3O4, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds .

Scientific Research Applications

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5/c1-9-2-3-11(8-14(9)18)19-16(21)13-7-10-6-12(20(23)24)4-5-15(10)25-17(13)22/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMHUEOXFONJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

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